Pentasodium diethylenetriaminepentaacetate
Pentasodium diethylenetriaminepentaacetate
Brand Name:
Vulcanchem
CAS No.:
140-01-2
VCID:
VC0089557
InChI:
InChI=1S/C14H23N3O10.5Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;;/q;5*+1/p-5
SMILES:
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Molecular Formula:
C14H18N3Na5O10
Molecular Weight:
503.26 g/mol
Pentasodium diethylenetriaminepentaacetate
CAS No.: 140-01-2
Main Products
VCID: VC0089557
Molecular Formula: C14H18N3Na5O10
Molecular Weight: 503.26 g/mol
CAS No. | 140-01-2 |
---|---|
Product Name | Pentasodium diethylenetriaminepentaacetate |
Molecular Formula | C14H18N3Na5O10 |
Molecular Weight | 503.26 g/mol |
IUPAC Name | pentasodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
Standard InChI | InChI=1S/C14H23N3O10.5Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;;/q;5*+1/p-5 |
Standard InChIKey | LQPLDXQVILYOOL-UHFFFAOYSA-I |
SMILES | C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES | C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Physical Description | DryPowder; Liquid |
PubChem Compound | 8779 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume